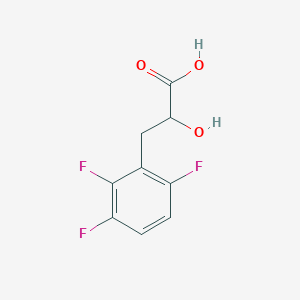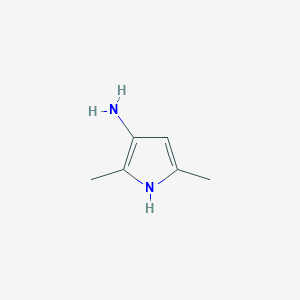
2,5-dimethyl-1H-pyrrol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethyl-1H-pyrrol-3-amine is a heterocyclic organic compound with a pyrrole ring structure It is characterized by the presence of two methyl groups at the 2 and 5 positions and an amine group at the 3 position
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2,5-dimethyl-1H-pyrrol-3-amine is through the Paal-Knorr synthesis. This method involves the condensation of 2,5-hexanedione with ammonia or primary amines under acidic conditions . The reaction typically proceeds under mild conditions and yields the desired pyrrole derivative in good to excellent yields .
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. For instance, the use of iron (III) chloride as a catalyst in the Paal-Knorr synthesis has been reported to be effective . Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve overall efficiency .
化学反応の分析
Types of Reactions
2,5-Dimethyl-1H-pyrrol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: The amine group allows for nucleophilic substitution reactions, leading to the formation of various substituted pyrroles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include substituted pyrroles, pyrrole oxides, and hydrogenated pyrrole derivatives .
科学的研究の応用
2,5-Dimethyl-1H-pyrrol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of 2,5-dimethyl-1H-pyrrol-3-amine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .
類似化合物との比較
Similar Compounds
2,5-Dimethylpyrrole: Lacks the amine group at the 3 position, making it less reactive in certain substitution reactions.
3,4-Dimethyl-1H-pyrrole: Differs in the position of the methyl groups, leading to different chemical properties and reactivity.
2,5-Dimethyl-1H-pyrrol-1-amine: Similar structure but with the amine group at the 1 position, affecting its reactivity and applications.
Uniqueness
2,5-Dimethyl-1H-pyrrol-3-amine is unique due to the presence of both methyl groups and an amine group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
特性
分子式 |
C6H10N2 |
|---|---|
分子量 |
110.16 g/mol |
IUPAC名 |
2,5-dimethyl-1H-pyrrol-3-amine |
InChI |
InChI=1S/C6H10N2/c1-4-3-6(7)5(2)8-4/h3,8H,7H2,1-2H3 |
InChIキー |
KSCXDXVUKMWPJE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N1)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


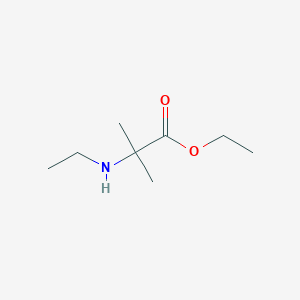


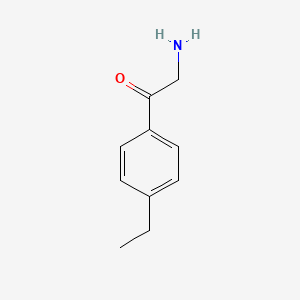
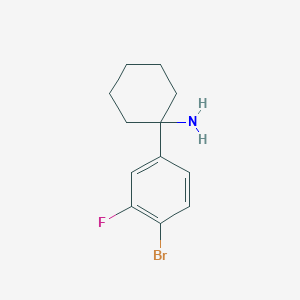
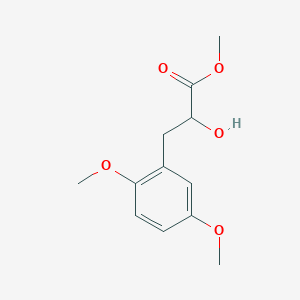
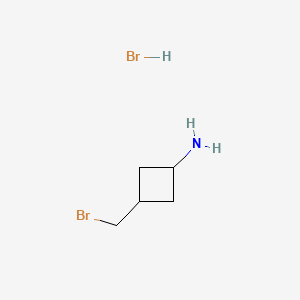
![N-[(2,4-dichlorophenyl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B13578126.png)
![1-[(Tert-butyldimethylsilyl)oxy]hexan-3-one](/img/structure/B13578133.png)
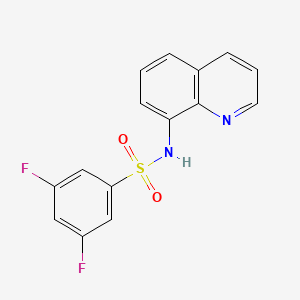
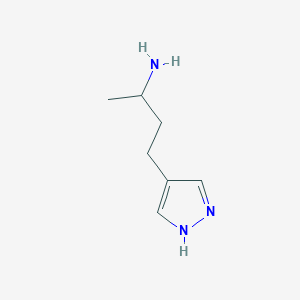
![2-Amino-1-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol](/img/structure/B13578155.png)
![sodium(2R)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate](/img/structure/B13578165.png)
